molecular formula C17H18FNO2 B5234045 3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide

3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide

Cat. No. B5234045
M. Wt: 287.33 g/mol
InChI Key: SYQBHNQREKKTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its potent effects on the endocannabinoid system.

Mechanism of Action

3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide acts as a CB1 receptor agonist, which means it binds to and activates the receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects associated with cannabinoids.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, its psychoactive effects and potential for abuse make it difficult to use in certain studies.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide. These include investigating its effects on different cell types and tissues, as well as exploring its potential for therapeutic use in conditions such as pain and inflammation. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoids on the body.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide involves the reaction of 4-fluorobenzyl chloride with 2-methoxybenzylamine to form 4-fluorobenzyl-2-methoxybenzylamine, which is then reacted with 3-bromo-1-propanol to produce 3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide.

Scientific Research Applications

3-(4-fluorophenyl)-N-(2-methoxybenzyl)propanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-7,9-10H,8,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQBHNQREKKTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]propanamide

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